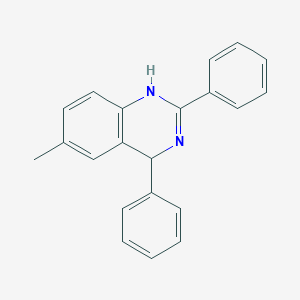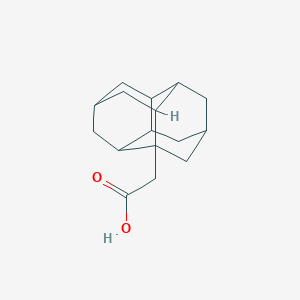
Benzenepropanamine, N-cyclohexyl-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanamine, N-cyclohexyl-N-methyl- is an organic compound with the molecular formula C16H25N . It is a tertiary amine, characterized by the presence of a benzene ring, a propanamine chain, and cyclohexyl and methyl groups attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenepropanamine, N-cyclohexyl-N-methyl- typically involves the reaction of benzenepropanamine with cyclohexylmethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of Benzenepropanamine, N-cyclohexyl-N-methyl- may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as purification and distillation to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzenepropanamine, N-cyclohexyl-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .
Aplicaciones Científicas De Investigación
Benzenepropanamine, N-cyclohexyl-N-methyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in drug synthesis.
Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenepropanamine, N-cyclohexyl-N-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
N-Methylcyclohexylamine: Similar in structure but lacks the benzenepropanamine chain.
Cyclohexylamine: Contains the cyclohexyl group but lacks the methyl and benzenepropanamine groups.
N-Methylbenzylamine: Contains the benzene and methyl groups but lacks the cyclohexyl group.
Uniqueness: Benzenepropanamine, N-cyclohexyl-N-methyl- is unique due to its combination of a benzene ring, a propanamine chain, and cyclohexyl and methyl groups. This unique structure imparts specific chemical and physical properties that make it valuable in various applications .
Propiedades
Número CAS |
152190-82-4 |
|---|---|
Fórmula molecular |
C16H25N |
Peso molecular |
231.38 g/mol |
Nombre IUPAC |
N-methyl-N-(3-phenylpropyl)cyclohexanamine |
InChI |
InChI=1S/C16H25N/c1-17(16-12-6-3-7-13-16)14-8-11-15-9-4-2-5-10-15/h2,4-5,9-10,16H,3,6-8,11-14H2,1H3 |
Clave InChI |
MXCMHPQGTRDFIX-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCC1=CC=CC=C1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


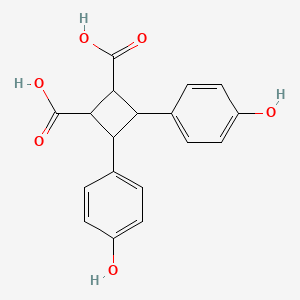
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

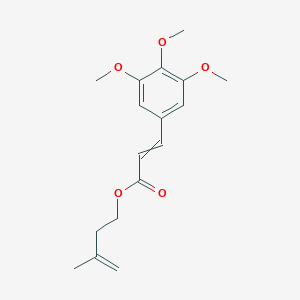

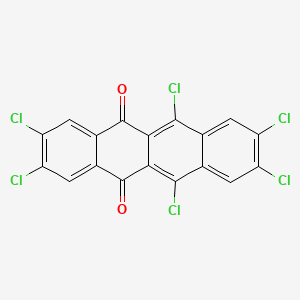
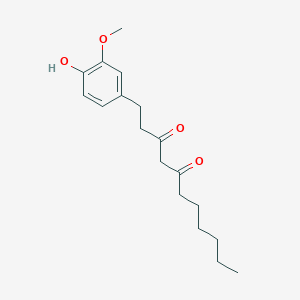
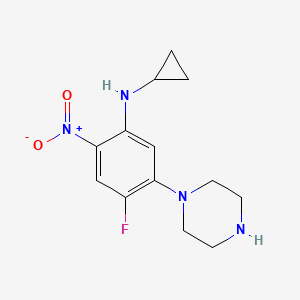
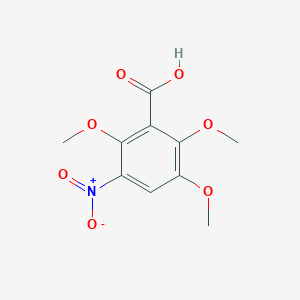

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
